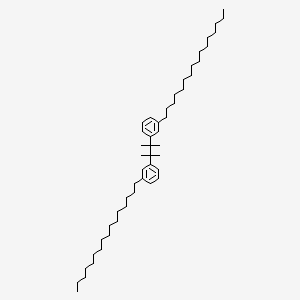
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) is a complex organic compound with a unique structure that includes a central 2,3-dimethylbutane core flanked by two 3-hexadecylbenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) typically involves the reaction of 2,3-dimethylbutane with 3-hexadecylbenzene under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes, which help in the activation of the reactants and promote the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) has several scientific research applications:
Polymer Chemistry: It can be used as a monomer or additive in the synthesis of polymers with unique properties.
Materials Science: The compound’s structure allows it to be used in the development of advanced materials with specific mechanical or thermal properties.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It can be used as a flame retardant synergist in polymer materials, reducing the amount of flame retardant needed and improving the material’s performance.
Mecanismo De Acción
The mechanism by which 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, in polymer chemistry, it may act as a catalyst or initiator for polymerization reactions, facilitating the formation of polymer chains.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-2,3-diphenylbutane: This compound has a similar core structure but lacks the hexadecylbenzene groups.
1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene: Another related compound with a different substitution pattern on the aromatic rings.
Uniqueness
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) is unique due to the presence of long alkyl chains (hexadecyl groups) attached to the aromatic rings. This structural feature imparts specific properties, such as increased hydrophobicity and potential for self-assembly, making it distinct from other similar compounds.
Propiedades
Número CAS |
824400-96-6 |
|---|---|
Fórmula molecular |
C50H86 |
Peso molecular |
687.2 g/mol |
Nombre IUPAC |
1-hexadecyl-3-[3-(3-hexadecylphenyl)-2,3-dimethylbutan-2-yl]benzene |
InChI |
InChI=1S/C50H86/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-39-35-41-47(43-45)49(3,4)50(5,6)48-42-36-40-46(44-48)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h35-36,39-44H,7-34,37-38H2,1-6H3 |
Clave InChI |
YAJMTYRGAXRABE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC(=CC=C1)C(C)(C)C(C)(C)C2=CC=CC(=C2)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-(2-Methylphenyl)ethenyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B14232899.png)
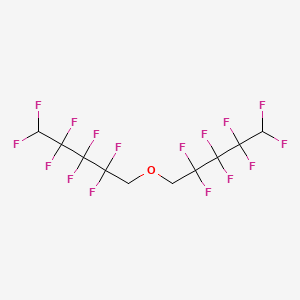
![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
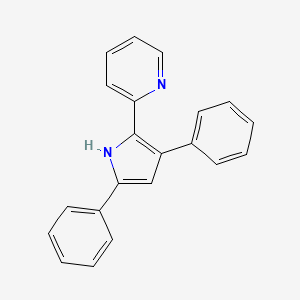
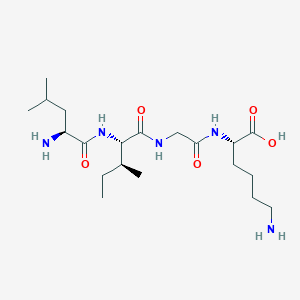
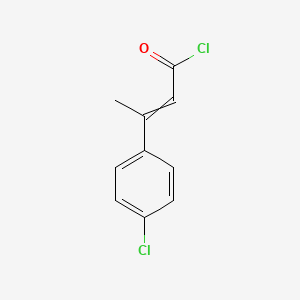
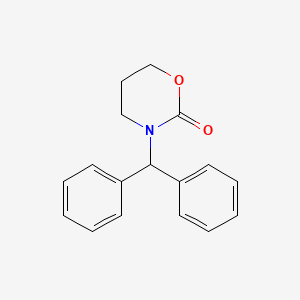
![2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232933.png)
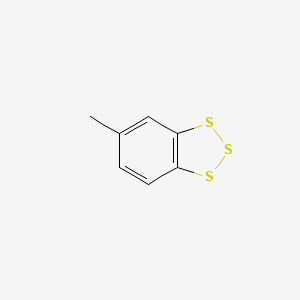
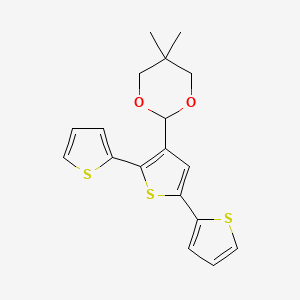
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
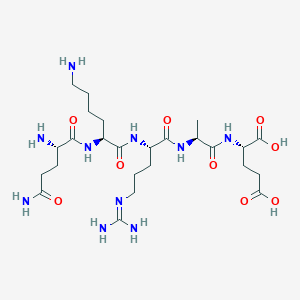
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
